

The Disruption of YAP-TEAD Association by MYF-03-176: A Technical Guide

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Compound of Interest

Compound Name: MYF-03-176

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Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP and TEAD is therefore a key node for therapeutic intervention in cancers with aberrant Hippo signaling.

MYF-03-176 is a potent and orally bioavailable small molecule inhibitor that targets the YAP-TEAD protein-protein interaction.^{[1][2]} This technical guide provides a comprehensive overview of the effects of **MYF-03-176** on the YAP-TEAD association, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

MYF-03-176 has been demonstrated to be a potent inhibitor of TEAD transcriptional activity and cell proliferation in cancer cell lines with dysregulated Hippo signaling. The following table summarizes the key quantitative metrics of its efficacy.

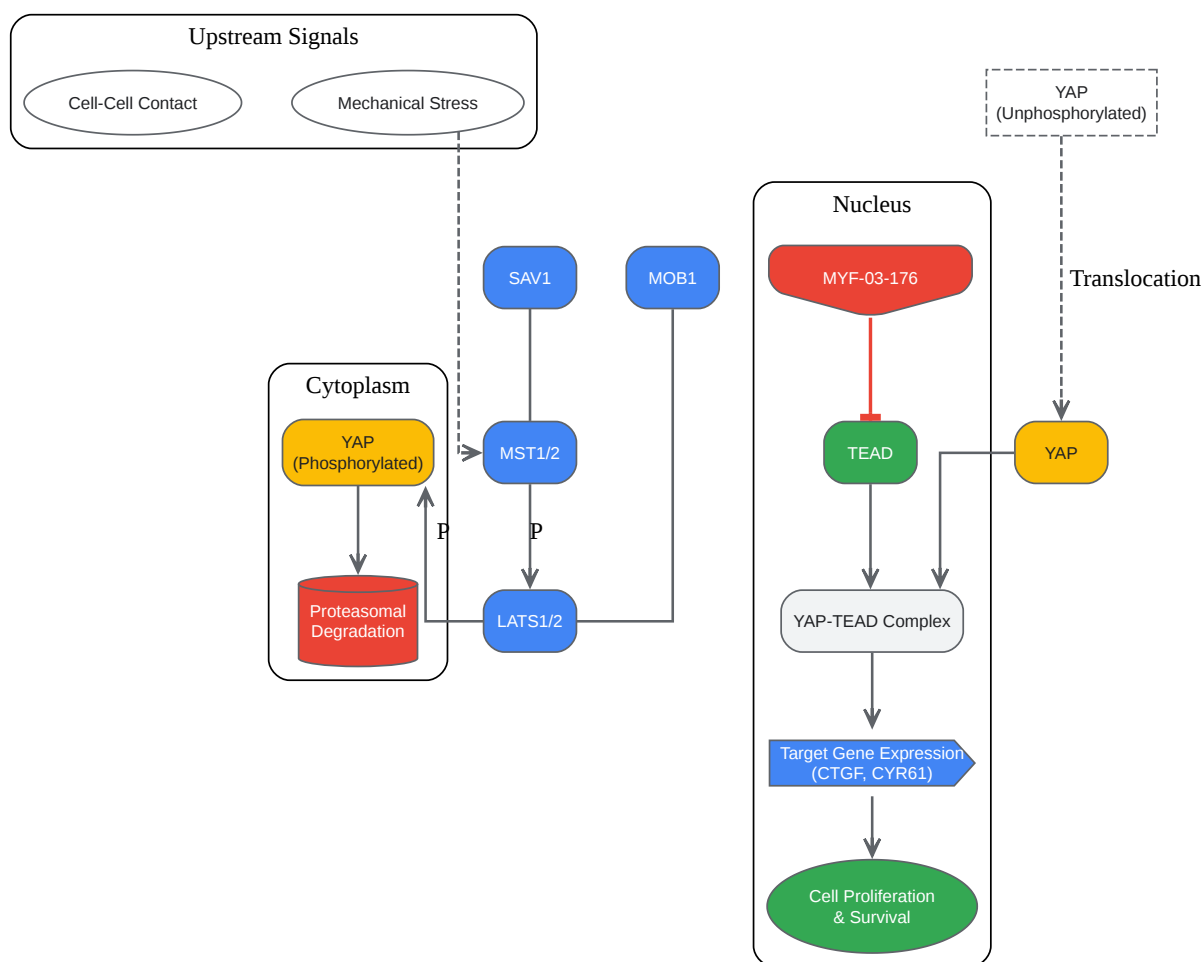
Parameter	Cell Line	Value (nM)	Reference
TEAD Transcriptional Activity (IC50)	NCI-H226	11	[1][2][3]
TEAD1 Binding Affinity (IC50)	-	47	[3]
TEAD3 Binding Affinity (IC50)	-	32	[3]
TEAD4 Binding Affinity (IC50)	-	71	[3]
Antiproliferative Effect (IC50)	NCI-H226	9	[1][3]

Mechanism of Action

MYF-03-176 is an analog of MYF-03-69 and acts as a pan-TEAD inhibitor.[1] Its mechanism of action involves covalent binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins. This covalent modification allosterically disrupts the interaction between TEAD and YAP, thereby inhibiting the transcription of YAP-TEAD target genes.[4][5][6] This leads to the downregulation of pro-proliferative and anti-apoptotic genes such as CTGF, CYR61, and ANKRD1, and the upregulation of pro-apoptotic genes like BMF.[1][3]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention for **MYF-03-176**.



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Caption: The Hippo signaling pathway and the inhibitory action of **MYF-03-176**.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of **MYF-03-176** on the YAP-TEAD association.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of the TEAD family of transcription factors.

1. Cell Culture and Transfection:

- Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed 2×10^4 cells per well in a 96-well plate.
- After 24 hours, transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., pGL4.48[luc2P/TEAD-RE/Hygro]) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization using a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

- 24 hours post-transfection, treat the cells with a serial dilution of **MYF-03-176** (e.g., 0.1 nM to 10 μ M) or DMSO as a vehicle control.

3. Luciferase Activity Measurement:

- After 48-72 hours of incubation with the compound, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

Antiproliferation Assay (MTT Assay)

This assay assesses the effect of **MYF-03-176** on the viability and proliferation of cancer cells.

1. Cell Seeding:

- Seed NCI-H226 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium.
- Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

- Treat the cells with various concentrations of **MYF-03-176** or DMSO for 5 days.[\[3\]](#)

3. MTT Incubation and Formazan Solubilization:

- Add 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells.
- Determine the IC50 value from the dose-response curve.

Endogenous Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the endogenous YAP-TEAD protein complex by **MYF-03-176**.

1. Cell Lysis:

- Culture NCI-H226 cells to ~90% confluency in 10 cm dishes.
- Treat the cells with **MYF-03-176** or DMSO for 24 hours.
- Wash the cells with ice-cold PBS and lyse them in ice-cold IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease and phosphatase inhibitors.

2. Immunoprecipitation:

- Clarify the cell lysates by centrifugation.
- Incubate a portion of the supernatant with an anti-TEAD antibody (pan-TEAD) or a control IgG overnight at 4°C with gentle rotation.

- Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution:

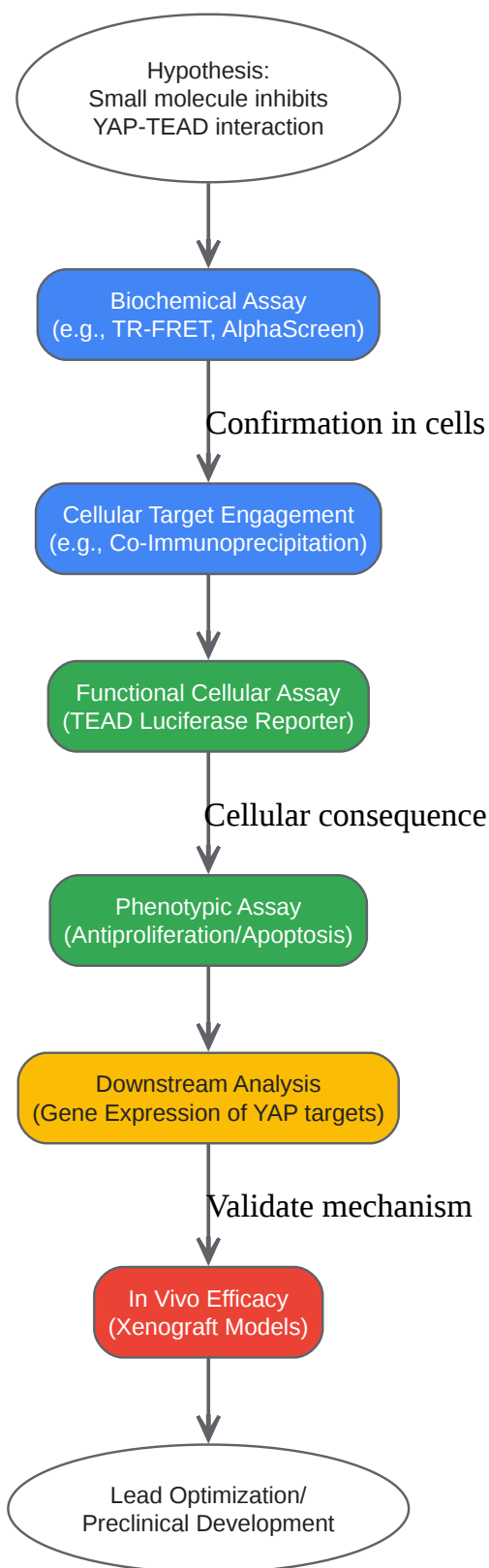
- Wash the beads three to five times with IP lysis buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blotting:

- Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against YAP and TEAD.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the amount of co-precipitated YAP in the **MYF-03-176** treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the effect of a small molecule inhibitor like **MYF-03-176** on the YAP-TEAD protein-protein interaction.



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Caption: A generalized workflow for the characterization of a YAP-TEAD inhibitor.

Conclusion

MYF-03-176 is a potent and specific inhibitor of the YAP-TEAD interaction with demonstrated in vitro and cellular activity. Its mechanism of action, involving the allosteric disruption of this key transcriptional complex, provides a promising avenue for the development of targeted therapies for cancers driven by Hippo pathway dysregulation. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this and similar compounds.

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